N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. Additionally, the benzoxadiazole core can interact with nucleic acids or proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)-N2-(3-nitrophenyl)glycinamide
- N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a benzoxadiazole core and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H10ClN3O4S |
---|---|
Molecular Weight |
339.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10ClN3O4S/c1-20-11-6-5-8(7-9(11)14)17-22(18,19)12-4-2-3-10-13(12)16-21-15-10/h2-7,17H,1H3 |
InChI Key |
OLGYOPRDBQHSPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.